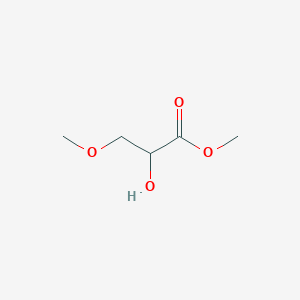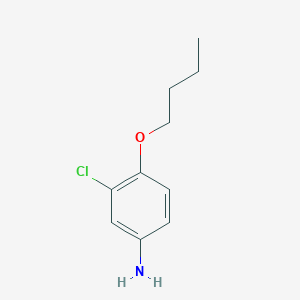![molecular formula C25H24Cl2N2O2 B3144271 1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel- CAS No. 548472-49-7](/img/structure/B3144271.png)
1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives often involves a one-pot condensation reaction . For example, an imidazole derivative was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazoles are influenced by their molecular structure. For instance, 1,3-diazole is amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Determination of Bioactive Compounds in Biological Samples
A study by Krause (1981) highlighted the determination of a new anti-inflammatory substance structurally related to imidazoles in plasma and urine using high-performance liquid chromatography. This research underlines the importance of imidazole derivatives in developing anti-inflammatory agents and the methods for their detection in biological samples (Krause, 1981).
Antimycotic Efficacy
Nasarre et al. (1992) reported on the therapeutic efficacy and safety of sertaconazole, an antimycotic compound with an imidazole ring, in treating Pityriasis versicolor. This study demonstrates the antifungal activity of imidazole derivatives and their potential for topical therapeutic application (Nasarre et al., 1992).
Cardiovascular Applications
Research by Nebel et al. (1981) explored the influence of AR-L 115 BS, a compound related to imidazoles, on hemodynamic parameters in patients with acute myocardial infarction. The study found that AR-L 115 BS could reduce preload on the heart and increase cardiac output, showcasing the potential of imidazole derivatives in cardiovascular therapy (Nebel et al., 1981).
Antifungal Activity and Safety
Umbert et al. (1992) evaluated the activity of sertaconazole in treating superficial mycoses caused by Candida albicans. The study confirmed the high efficacy and safety of sertaconazole, further illustrating the significant role of imidazole derivatives in antifungal therapy (Umbert et al., 1992).
Platelet Aggregation Inhibition
Vinge et al. (2004) investigated the effects of fenflumizole, an imidazole derivative, on the aggregation ex vivo of human platelets and formation of thromboxane B2. This research points to the potential use of imidazole compounds in modulating platelet aggregation, with implications for thrombosis and cardiovascular disease treatment (Vinge et al., 2004).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Pharmacokinetics
The predicted boiling point is 5689±600 °C, and the predicted density is 115±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects would depend on the particular biological activity being exhibited.
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-' involves the synthesis of the imidazole ring followed by the addition of the substituted phenyl and chlorophenyl groups. The final step involves the addition of the methoxy and methylethoxy groups to the phenyl ring.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-methoxy-2-(1-methylethoxy)aniline", "glyoxal", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "4-chlorophenylboronic acid", "palladium acetate", "triethylamine", "copper(I) iodide", "1,2-dibromoethane" ], "Reaction": [ "Synthesis of 4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole: React 4-chlorobenzaldehyde with 4-methoxy-2-(1-methylethoxy)aniline in the presence of glyoxal and ammonium acetate to form 4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole.", "Addition of 4-chlorophenyl group: React 4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole with 4-chlorophenylboronic acid in the presence of palladium acetate and triethylamine to form 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-(4-chlorophenyl)-1H-imidazole.", "Addition of methoxy and methylethoxy groups: React 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-(4-chlorophenyl)-1H-imidazole with 1,2-dibromoethane in the presence of copper(I) iodide to form 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-1H-imidazole." ] } | |
CAS No. |
548472-49-7 |
Molecular Formula |
C25H24Cl2N2O2 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C25H24Cl2N2O2/c1-15(2)31-22-14-20(30-3)12-13-21(22)25-28-23(16-4-8-18(26)9-5-16)24(29-25)17-6-10-19(27)11-7-17/h4-15,23-24H,1-3H3,(H,28,29)/t23-,24+ |
InChI Key |
YRGSRFXZNYCJNK-PSWAGMNNSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


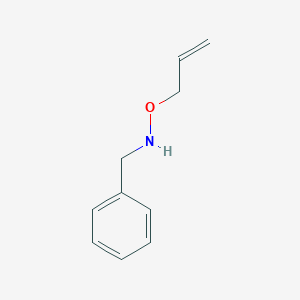
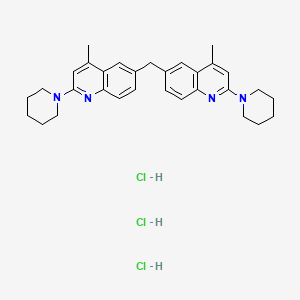
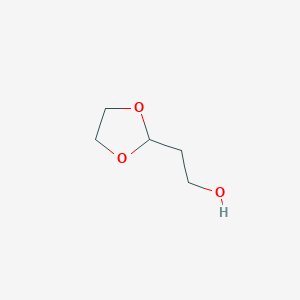
![4-[(Butylamino)methyl]-N,N-diethylaniline](/img/structure/B3144219.png)


![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B3144242.png)
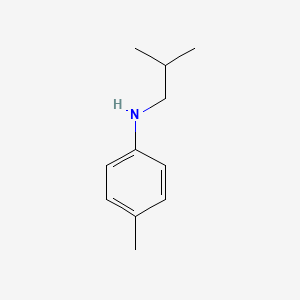

![N-[2-(isonicotinoylamino)phenyl]isonicotinamide](/img/structure/B3144272.png)

![N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline](/img/structure/B3144283.png)
